
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine core, which is a common structure in many biologically active molecules, and is functionalized with multiple fluorine atoms, an amino group, and a benzamide moiety.
Preparation Methods
The synthesis of N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves several steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a multi-step process involving the condensation of appropriate precursors under controlled conditions.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine core with a thiol derivative under suitable conditions.
Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Scientific Research Applications
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Due to its potential biological activity, it can be investigated for therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide include:
Pyrimidine Derivatives: Compounds with a pyrimidine core, such as 5-fluorouracil, which is used in cancer treatment.
Benzamide Derivatives: Compounds like sulpiride, which is used as an antipsychotic agent.
Fluorinated Compounds: Molecules such as fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14F3N5O3S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H14F3N5O3S/c20-10-2-1-3-11(7-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-4-5-12(21)13(22)6-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
YQKLMAWLLSRFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)

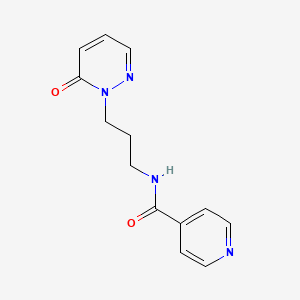
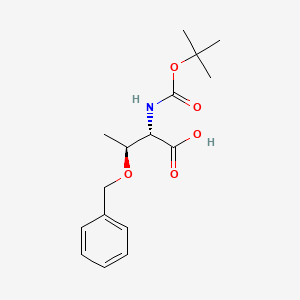
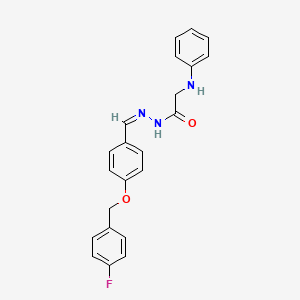

![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)

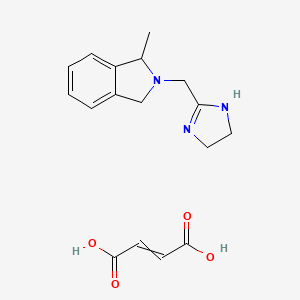
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14121311.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
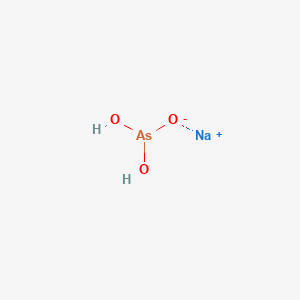
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
